molecular formula C21H22N2O2S2 B2581348 (E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396892-24-2

(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2581348
CAS No.: 1396892-24-2
M. Wt: 398.54
InChI Key: OTAZYWSJQGVYOO-RVDMUPIBSA-N
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Description

The compound (E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex sulfonamide derivative characterized by three distinct moieties:

  • Pyridin-3-ylmethyl group: A nitrogen-containing aromatic ring that may enhance binding to biological targets via hydrogen bonding or π-π interactions.
  • p-Tolyl group: A methyl-substituted phenyl ring that increases steric bulk and influences electronic properties.

While direct data for this compound are absent in the provided evidence, its structural analogs in the (E)-N-Aryl-2-arylethene-sulfonamide class have been extensively studied for their synthetic pathways, physicochemical properties, and biological activities .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-18-6-8-19(9-7-18)11-15-27(24,25)23(13-10-21-5-3-14-26-21)17-20-4-2-12-22-16-20/h2-9,11-12,14-16H,10,13,17H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAZYWSJQGVYOO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, with CAS Number 1396892-24-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C21H22N2O2S2C_{21}H_{22}N_{2}O_{2}S_{2}, with a molecular weight of 398.5 g/mol. The structure includes a pyridine ring, a thiophene moiety, and an ethenesulfonamide functional group, which are critical for its biological interactions.

PropertyValue
CAS Number1396892-24-2
Molecular FormulaC21H22N2O2S2
Molecular Weight398.5 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds often function as endothelin receptor antagonists and have shown promise in inhibiting cell proliferation in various cancer cell lines.

Anticancer Activity

  • Mechanism of Action : The compound's mechanism involves interaction with specific receptors that regulate cell growth and apoptosis. Studies suggest that ethenesulfonamide derivatives can selectively inhibit the endothelin receptors (ETA and ETB), which play roles in tumor growth and metastasis .
  • In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively reduce the viability of cancer cells, such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. For instance, one study reported IC50 values as low as 0.0585 µg/mL for MCF-7 cells, indicating potent anticancer activity .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of these compounds based on their chemical structure. Key descriptors influencing activity include electronic properties and steric factors . The model's predictive power was validated with high correlation coefficients (e.g., R2=0.81R^2=0.81) .

Case Studies

Several studies have explored the biological efficacy of ethenesulfonamide derivatives:

  • Study on Endothelin Receptor Antagonism : A QSAR study indicated that specific substitutions on the phenyl ring of ethenesulfonamide derivatives enhance selectivity for ETB receptors over ETA receptors, which is crucial for developing targeted therapies for cardiovascular diseases .
  • Anticancer Efficacy in Animal Models : In vivo studies using nude mice xenograft models demonstrated that similar compounds led to significant tumor reduction, showcasing their potential as therapeutic agents against cancer .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibit significant anticancer properties. For instance, structural derivatives of this compound have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with tumor growth and metastasis.

Neuropathic Pain Management

Research has shown that related compounds function as positive allosteric modulators of nicotinic acetylcholine receptors, which are crucial in pain perception pathways. In animal models, such compounds have been effective in alleviating neuropathic pain, suggesting a potential application for this compound in pain management therapies.

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step reactions, including the formation of sulfonamide bonds and the introduction of thiophene moieties. The synthetic pathways typically utilize palladium-catalyzed cross-coupling reactions, which are well-documented in the literature for generating complex aryl sulfonamides.

Mechanistic Insights

Electrophysiological studies have been conducted to elucidate the mechanisms by which this compound interacts with ion channels and receptors. These studies reveal that this compound may modulate calcium influx in neuronal cells, contributing to its analgesic effects.

Toxicological Assessments

Comprehensive toxicological evaluations are essential for any new drug candidate. Preliminary studies suggest that derivatives of this compound exhibit low toxicity profiles in vitro, making them suitable candidates for further development.

Case Study: Antitumor Activity

A notable case study involved testing a derivative of this compound against breast cancer cell lines. The study found a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study: Pain Relief in Animal Models

In a controlled study using mice with induced neuropathic pain, administration of the compound resulted in significant pain relief compared to placebo controls. Behavioral assays confirmed reduced sensitivity to painful stimuli, supporting its potential as an analgesic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs from the evidence, highlighting structural variations and their implications:

Compound ID & Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties/Activities
(E)-N-(4-methoxy-3-nitrophenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6u) 4-Methoxy-3-nitrophenyl; 3,4,5-trimethoxyphenyl 170–172 75 High yield, polar nitro group enhances reactivity
(E)-N-(3-Amino-4-methoxyphenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6v) 3-Amino-4-methoxyphenyl; 3,4,5-trimethoxyphenyl 132–134 55 Reduced nitro to amino group improves solubility
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) 4-Bromophenyl; 4-fluorophenyl 138–140 79 Halogen atoms (Br, F) enhance stability and bioactivity
(E)-4-(4-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6l) 4-Hydroxy-2,6-dimethoxyphenyl; 4-methoxyphenyl 146–148 60 Hydroxy group enables hydrogen bonding
Target Compound Pyridin-3-ylmethyl; 2-(thiophen-2-yl)ethyl; p-tolyl Not reported Not reported Predicted enhanced lipophilicity and π-stacking due to thiophene/pyridine moieties

Structural and Functional Differences

  • Heteroaromatic Moieties : Unlike analogs with purely phenyl-based substituents (e.g., 6c, 6l), the target compound incorporates pyridine and thiophene rings. These heterocycles may improve binding to metalloenzymes or receptors requiring nitrogen/sulfur coordination .
  • Dual N-Substituents: The presence of two N-linked groups (pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl) distinguishes it from monosubstituted analogs like 6u or 6v. This could modulate steric hindrance and pharmacokinetic properties.

Q & A

Q. How can comparative studies with structural analogs (e.g., morpholino or naphthamide derivatives) inform drug design?

  • Methodology : Perform head-to-head assays evaluating potency, selectivity, and ADMET profiles. For example, replacing pyridinylmethyl with morpholino groups in analogs reduced CYP450 inhibition but increased solubility . Use Free-Wilson analysis to quantify substituent contributions .

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